(4-Chloro-2-cyclopentylpyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-cyclopentylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a cyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-cyclopentylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with the halogenated pyrimidine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and optimized reaction conditions are employed to enhance yield and efficiency. The use of lipophilic bases and low catalyst loading are some of the strategies used to minimize costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-cyclopentylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium carbonate, and other bases are commonly used.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed from oxidation of the boronic acid group.
Scientific Research Applications
(4-Chloro-2-cyclopentylpyrimidin-5-yl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential in biological assays and as a probe for studying enzyme functions.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyclopentylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated substrate, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
(4-Bromo-2-cyclopentylpyrimidin-5-yl)boronic acid: A similar compound with a bromo group instead of a chloro group.
Uniqueness
(4-Chloro-2-cyclopentylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyclopentyl group can also impart unique steric and electronic properties, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H12BClN2O2 |
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Molecular Weight |
226.47 g/mol |
IUPAC Name |
(4-chloro-2-cyclopentylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H12BClN2O2/c11-8-7(10(14)15)5-12-9(13-8)6-3-1-2-4-6/h5-6,14-15H,1-4H2 |
InChI Key |
UYTPMTDLMLJKOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2CCCC2)(O)O |
Origin of Product |
United States |
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